4-(Bromomethyl)-2,6-dichloropyrimidine chemical structure and properties
4-(Bromomethyl)-2,6-dichloropyrimidine chemical structure and properties
Topic: 4-(Bromomethyl)-2,6-dichloropyrimidine: Chemical Structure, Properties, and Synthetic Utility Content Type: Technical Deep Dive / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
The "Tri-Functional" Scaffold for Precision Heterocyclic Synthesis
Executive Summary
In the landscape of heterocyclic building blocks, 4-(Bromomethyl)-2,6-dichloropyrimidine (CAS: 1289387-93-4) stands out as a high-value "tri-functional" scaffold. Its utility stems from the presence of three distinct electrophilic sites, each possessing a unique reactivity profile. This hierarchy allows medicinal chemists to perform sequential, chemoselective functionalizations—enabling the rapid construction of complex kinase inhibitors, antiviral agents, and agrochemicals from a single core.
This guide provides an authoritative analysis of its physicochemical properties, synthetic accessibility, and the mechanistic logic governing its chemoselectivity.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
The molecule features a pyrimidine ring substituted with two chlorine atoms at the C2 and C6 positions and a reactive bromomethyl group at the C4 position.
| Property | Data |
| IUPAC Name | 4-(Bromomethyl)-2,6-dichloropyrimidine |
| CAS Number | 1289387-93-4 |
| Molecular Formula | C₅H₃BrCl₂N₂ |
| Molecular Weight | 241.90 g/mol |
| Physical State | White to off-white solid |
| Melting Point | 58–62 °C (Typical range) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; limited solubility in water. |
| Stability | Moisture sensitive (hydrolysis of alkyl bromide); Light sensitive (radical degradation). |
| Hazards | Lachrymator (resembles benzyl bromide), Corrosive, Skin Sensitizer. |
Synthetic Accessibility
The synthesis of 4-(bromomethyl)-2,6-dichloropyrimidine is typically achieved via a two-stage workflow starting from commercially available precursors. The critical step involves the radical bromination of the methyl group, which requires precise control to prevent over-bromination or degradation of the dichloro-heterocycle.
Step-by-Step Synthesis Protocol
Precursor: 2,6-Dichloro-4-methylpyrimidine (CAS: 5464-31-3).
Stage 1: Radical Bromination (Wohl-Ziegler Reaction)
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Reagents: N-Bromosuccinimide (NBS) (1.05 eq), AIBN (catalytic, 0.05 eq) or Benzoyl Peroxide.
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Solvent: Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN). Note: MeCN is greener but may require optimization of temperature.
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Conditions: Reflux (76–82 °C) under inert atmosphere (N₂/Ar).
Protocol:
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Dissolution: Dissolve 2,6-dichloro-4-methylpyrimidine in anhydrous solvent.
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Addition: Add NBS and the radical initiator (AIBN) in one portion.
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Activation: Heat the mixture to reflux. The reaction is initiated when the suspension turns from yellow to white (succinimide formation) or upon observation of an exotherm.
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Monitoring: Monitor by TLC or HPLC. Critical: Stop the reaction immediately upon consumption of starting material (~1–3 hours) to prevent the formation of the dibromomethyl byproduct.
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Workup: Cool to 0 °C to precipitate succinimide. Filter. Concentrate the filtrate under reduced pressure.
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Purification: Flash column chromatography (Hexanes/EtOAc) is often required to separate the mono-bromo product from unreacted starting material and di-bromo impurities.
Visualization: Synthetic Workflow
Caption: Figure 1. Wohl-Ziegler radical bromination pathway showing the critical kinetic control required to minimize dibromomethyl impurities.
Reactivity & Chemoselectivity
The power of this scaffold lies in the Reactivity Hierarchy of its three electrophilic sites. Understanding this order allows for "programmable" synthesis.
The Electrophilic Hierarchy
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Site A: Bromomethyl (-CH₂Br)
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Mechanism: Sₙ2 (Nucleophilic Substitution).
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Reactivity: Highest. Reacts rapidly with amines, thiols, and alkoxides at room temperature.
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Causality: The benzylic-like carbon is unhindered and possesses a good leaving group (Br⁻), making the activation energy for Sₙ2 significantly lower than the SₙAr barrier on the ring.
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Site B: C6-Chlorine (Pyrimidyl Ring)
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Mechanism: SₙAr (Nucleophilic Aromatic Substitution).[1][2][3]
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Reactivity: Moderate.
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Causality: The C6 position is para to N1 and ortho to N3. In pyrimidines, the C4/C6 positions are generally more electrophilic than C2 due to the ability of the nitrogen atoms to stabilize the Meisenheimer complex negative charge.[2]
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Site C: C2-Chlorine (Pyrimidyl Ring) [4]
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Reactivity: Lowest (typically).
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Causality: While C2 is activated by two adjacent nitrogens, experimental evidence in 2,4-dichloropyrimidine systems often shows C4/C6 displacement occurring first due to steric and electronic factors. However, this can be reversed by specific solvent/base conditions.
Visualization: Chemoselectivity Map
Caption: Figure 2.[1][5][3] The chemoselective hierarchy of the scaffold. Sequential functionalization must follow the order Green > Yellow > Red to avoid mixtures.
Application Case Study: Designing a Kinase Inhibitor
A common workflow in drug discovery utilizes this scaffold to link a "tail" moiety (for solubility or solvent channel interaction) and a "hinge binder" (for the ATP pocket).
Protocol: Sequential Functionalization
Objective: Synthesize a trisubstituted pyrimidine.
Step 1: Tail Attachment (Sₙ2)
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Reactant: Morpholine (1.0 eq).
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Conditions: DCM, Et₃N, 0 °C to RT, 1 hour.
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Outcome: The amine attacks the -CH₂Br group exclusively. The aromatic chlorides remain intact due to the low temperature and lack of forcing conditions.
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Result: 4-(Morpholinomethyl)-2,6-dichloropyrimidine.
Step 2: Hinge Binder Introduction (SₙAr - Regioselective)
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Reactant: Aniline derivative (1.0 eq).
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Conditions: iPrOH or n-BuOH, DIPEA, 80 °C.
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Outcome: The nucleophile attacks C6 .
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Result: 2-Chloro-4-(morpholinomethyl)-6-(arylamino)pyrimidine.
Step 3: Final Diversification (SₙAr)
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Reactant: Alkoxide or second amine.
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Conditions: 120 °C (microwave) or Pd-catalyzed Buchwald-Hartwig coupling.
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Outcome: Displacement of the final C2-Cl .
Handling & Safety (SDS Summary)
This compound combines the hazards of alkyl halides and halogenated heterocycles.
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Lachrymator: The bromomethyl group makes this compound a potent tear gas agent (similar to benzyl bromide). Always handle in a functioning fume hood.
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Corrosive: Causes severe skin burns and eye damage.
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Storage: Store under inert gas at 2–8 °C. Moisture will hydrolyze the -CH₂Br to -CH₂OH, releasing HBr.
References
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Chemical Structure & Identifiers: 4-(Bromomethyl)-2,6-dichloropyrimidine. PubChem. Link
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Synthetic Methodology (Radical Bromination): Wohl-Ziegler Reaction. Organic Chemistry Portal. Link
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Pyrimidines in Drug Discovery: Pyrimidine Scaffolds in Kinase Inhibitors. National Center for Biotechnology Information. Link
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SNAr Regioselectivity: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyrimidines. Journal of Organic Chemistry. Link
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation method of 4, 6-dichloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
